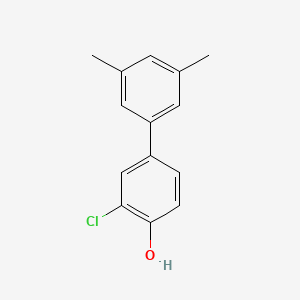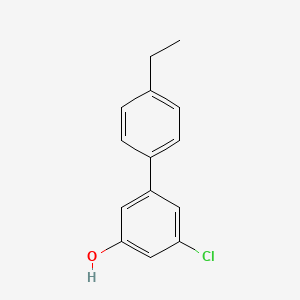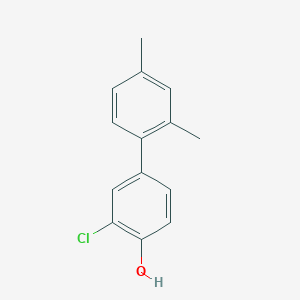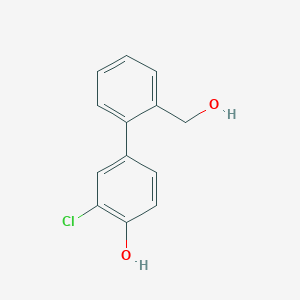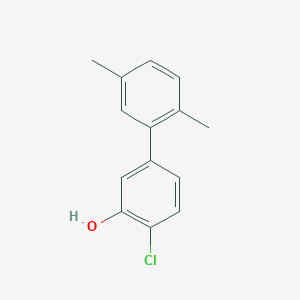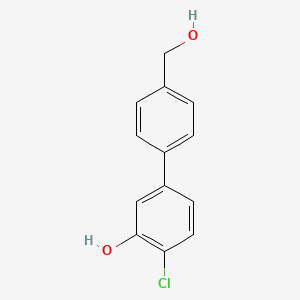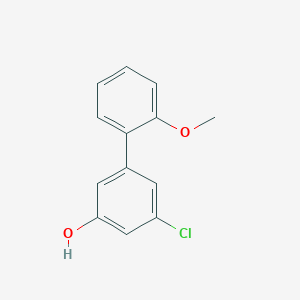
2-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-hydroxymethylphenyl)phenol, also known as 2-Chloro-5-hydroxymethylphenol (CHMP), is a phenolic compound that has been studied extensively for its chemical and biological properties. CHMP is a white solid that is soluble in water and has a melting point of approximately 150-152°C. It is a derivative of phenol, which is a widely used chemical in the synthesis of drugs and other substances. CHMP has been used for a variety of purposes, including the synthesis of pharmaceuticals, the production of dye intermediates, and the stabilization of polymers. In addition, CHMP is known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
科学研究应用
CHMP has been studied extensively for its chemical and biological properties. In the laboratory, it has been used as a reagent in the synthesis of a variety of pharmaceuticals and dye intermediates. It has also been used to stabilize polymers and to reduce the viscosity of polymers. Additionally, it has been used in the preparation of organic compounds, such as fatty acids and alcohols.
In the field of bioactive compounds, CHMP has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, CHMP has been found to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. Finally, CHMP has been shown to reduce inflammation in animal models of inflammation.
作用机制
The exact mechanism of action of CHMP is not yet fully understood. However, it is believed that CHMP acts by inhibiting the activity of certain enzymes, such as proteases and phospholipases. Additionally, it has been suggested that CHMP may act by binding to the cell membrane and disrupting its structure.
Biochemical and Physiological Effects
CHMP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, it has been found to reduce inflammation in animal models of inflammation. Finally, it has been shown to modulate the activity of certain enzymes, such as proteases and phospholipases.
实验室实验的优点和局限性
One of the main advantages of using CHMP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and it is stable at room temperature. Furthermore, it is non-toxic and has a wide range of biological activities.
A potential limitation of using CHMP in laboratory experiments is its low solubility in water. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Finally, its effects on biochemical and physiological processes are not yet fully understood, which can limit its use in certain experiments.
未来方向
The future of CHMP research is promising. In the future, it is likely that CHMP will be used in the synthesis of a variety of pharmaceuticals and dye intermediates. Additionally, it is likely that CHMP will be studied further for its antibacterial, antifungal, and anti-inflammatory properties. Furthermore, it is likely that its effects on biochemical and physiological processes will be studied in greater detail. Finally, it is likely that CHMP will be used in the development of new drugs and therapies.
合成方法
CHMP can be synthesized in a variety of ways, including the reaction of 2-chloro-5-hydroxymethylphenol with sodium hydroxide. This reaction is usually carried out in an aqueous solution at a temperature of around 70-80°C. The reaction produces a white solid, which is then isolated and purified by recrystallization. Other methods of synthesis include the reaction of 2-chloro-5-hydroxymethylphenol with a variety of other reagents, such as sodium bicarbonate, potassium carbonate, or potassium hydroxide.
属性
IUPAC Name |
2-chloro-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHTOOCFYTBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685875 |
Source


|
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261942-04-4 |
Source


|
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

